molecular formula C22H15N3O2S B2677610 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide CAS No. 851130-38-6

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2677610
M. Wt: 385.44
InChI Key: MXZXDDHJZZVCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C22H15N3O2S . It is a complex organic compound that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-4-ylthio group and a naphthalen-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzofuro[3,2-d]pyrimidin-4-ylthio group attached to an acetamide group that is further substituted with a naphthalen-1-yl group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 395.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 395.09397721 g/mol . It has a topological polar surface area of 112 Ų . It has a heavy atom count of 28 . Its complexity, as computed by Cactvs, is 540 .

Scientific Research Applications

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives

    • Application: This research focuses on the synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes .
    • Method: The method involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .
    • Results: This method enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .
  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives

    • Application: This research involves the design and synthesis of benzofuro[3,2-c]quinoline derivatives as potential antileukemia agents .
    • Method: The method involves a sequential chlorination/demethylation, intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones .
    • Results: The synthesized benzofuro[3,2-c]quinolines showed excellent antileukemia activity and selectivity .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c26-19(25-17-10-5-7-14-6-1-2-8-15(14)17)12-28-22-21-20(23-13-24-22)16-9-3-4-11-18(16)27-21/h1-11,13H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZXDDHJZZVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide

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